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Compound of Interest

Compound Name: AK 295

Cat. No.: B1664479 Get Quote

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

ASTX295, a novel, orally bioavailable small molecule antagonist of the Murine Double Minute 2

(MDM2) protein, has demonstrated promising pharmacodynamic effects in early phase clinical

trials.[1][2] By inhibiting the interaction between MDM2 and the tumor suppressor protein p53,

ASTX295 is designed to reactivate p53's tumor-suppressing functions, leading to cell cycle

arrest and apoptosis in cancer cells with wild-type TP53.[2][3] This technical guide provides a

comprehensive overview of the pharmacodynamics of ASTX295, integrating data from

preclinical studies and early phase clinical trials, with a focus on quantitative data, detailed

experimental protocols, and the underlying signaling pathways.

Quantitative Pharmacodynamic Data
The pharmacodynamic activity of ASTX295 has been characterized through a series of in vitro

and clinical assessments. These studies have quantified its potency in inhibiting the MDM2-p53

interaction, its impact on cell growth and survival, and its ability to modulate key biomarkers in

patients.

In Vitro Activity
Preclinical studies have established the potent and selective activity of ASTX295 in cancer cell

lines harboring wild-type TP53.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1664479?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC3809102/
https://astx.com/research-development/clinical-pipeline/astx295-oral-murine-double-minute-2-mdm2-antagonist-solid-tumors/
https://astx.com/research-development/clinical-pipeline/astx295-oral-murine-double-minute-2-mdm2-antagonist-solid-tumors/
https://ash.confex.com/ash/2024/webprogram/Paper206110.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Cell Line/Assay Reference

MDM2 Inhibition

(IC50)
<1 nM ELISA [3]

Growth Inhibition

(GI50)
27 nM

SJSA-1

(osteosarcoma)

p53 Induction (EC50) 10 nM (after 2 hours) In vitro analysis

Apoptosis Induction
Potent induction after

24-48 hours
p53 wild-type cell lines

Cell Line Sensitivity

(IC50)
<1 nM - 100 nM

Panel of 12 TP53WT

lymphoid malignancy

cell lines

[3]

Clinical Pharmacokinetics and Recommended Phase II
Dose
The Phase 1/2 clinical trial (NCT03975387) has provided key insights into the pharmacokinetic

profile of ASTX295 in patients with advanced solid tumors.[4][5]

Parameter Value Dosing Regimen Reference

Mean Half-life (t1/2) 4-6 hours Not specified [4]

Median Time to

Maximum

Concentration (Tmax)

3 hours Not specified [4]

Recommended Phase

II Dose (RP2D)

660 mg twice weekly

(BIW)
Intermittent [4]

Alternative RP2D
400 mg once daily

(QD)
Daily [4]

Clinical Efficacy in Liposarcoma (Phase 1 Data)
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Preliminary efficacy has been observed in patients with liposarcoma, a tumor type often

characterized by MDM2 amplification.[5]

Endpoint
De-differentiated
Liposarcoma

Well-differentiated
Liposarcoma

Reference

Overall Response

Rate (ORR)
7.7% 8.0% [5]

Progression-Free

Survival (PFS)
7.95 months 9.66 months [5]

16-week Disease

Control Rate (DCR)
69.2% 72.0% [5]

Core Experimental Protocols
The following sections detail the methodologies employed in the key preclinical and clinical

pharmacodynamic studies of ASTX295.

Preclinical Methodologies
MDM2-p53 Interaction Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the inhibitory activity of ASTX295 on the MDM2-p53 protein-protein

interaction.

Protocol: A previously described ELISA method was utilized.[6] This typically involves coating

microplate wells with recombinant MDM2 protein. A fixed concentration of a p53-derived

peptide or protein, often biotinylated or otherwise tagged, is then added along with varying

concentrations of the inhibitor (ASTX295). The amount of p53 that binds to MDM2 is then

quantified using a detection system, such as streptavidin-HRP and a colorimetric substrate.

The IC50 value is calculated as the concentration of ASTX295 that inhibits 50% of the p53-

MDM2 interaction.

Cell Viability Assays (e.g., SRB, XTT, CellTiter-Glo)
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Objective: To determine the effect of ASTX295 on the proliferation and viability of cancer cell

lines.

Protocol:

Cell Seeding: Cancer cell lines, such as SJSA-1, are seeded in 96-well plates at a

predetermined density and allowed to adhere overnight.[6][7]

Treatment: Cells are treated with a range of concentrations of ASTX295 for a specified

duration, typically 72 hours.[3]

Viability Assessment:

SRB (Sulforhodamine B) Assay: Cells are fixed, washed, and stained with SRB dye,

which binds to cellular proteins. The bound dye is then solubilized, and the absorbance

is measured to determine cell density.[6]

XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) or

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: These

assays measure the metabolic activity of viable cells. Tetrazolium salts are reduced by

mitochondrial dehydrogenases in living cells to form a colored formazan product, which

is quantified by measuring absorbance.[6][8]

CellTiter-Glo (CTG) Luminescent Cell Viability Assay: This assay quantifies ATP, an

indicator of metabolically active cells. The reagent lyses the cells and generates a

luminescent signal proportional to the amount of ATP present.[3]

Data Analysis: The GI50 or IC50 value, the concentration of ASTX295 that causes 50%

inhibition of cell growth or viability, is calculated from the dose-response curves.

Western Blot Analysis

Objective: To assess the effect of ASTX295 on the protein levels of p53 and its downstream

targets, such as MDM2 and p21, as well as markers of apoptosis.[3][9]

Protocol:
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Cell Lysis: Cells treated with ASTX295 are harvested and lysed to extract total protein.

Protein Quantification: The protein concentration of the lysates is determined using a

standard method like the BCA assay.

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose

or PVDF membrane.

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and

then incubated with primary antibodies specific for p53, MDM2, p21, cleaved PARP, and

cleaved caspases-3 and -9.[6] Following incubation with the appropriate horseradish

peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized

using an enhanced chemiluminescence (ECL) detection system.

Colony Formation Assay

Objective: To evaluate the long-term effect of ASTX295 on the clonogenic survival of cancer

cells.

Protocol:

Cell Treatment: Cells are treated with ASTX295 for a defined period (e.g., 6, 12, or 24

hours).[6]

Seeding: After treatment, cells are washed, trypsinized, and seeded at a low density in

fresh medium in new culture dishes.[6]

Incubation: The cells are incubated for a period that allows for the formation of visible

colonies (typically 7-14 days).

Staining and Counting: The colonies are fixed and stained with a dye such as crystal

violet. Colonies containing at least 50 cells are then counted.

Data Analysis: The surviving fraction is calculated as the number of colonies formed after

treatment divided by the number of cells seeded, normalized to the plating efficiency of
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untreated control cells. The LC50, the concentration of ASTX295 that is lethal to 50% of

the cells, can be determined.[6]

Clinical Pharmacodynamic Methodologies
Patient Sample Collection and Analysis

Objective: To measure the in vivo modulation of p53 pathway biomarkers in patients treated

with ASTX295.

Protocol:

Plasma Analysis for GDF-15:

Sample Collection: Blood samples are collected from patients at baseline and at

specified time points after ASTX295 administration. Plasma is separated by

centrifugation.[5]

Assay: The concentration of Growth Differentiation Factor 15 (GDF-15), a transcriptional

target of p53, is measured in the plasma samples using a validated Meso Scale

Discovery (MSD) assay.[5]

PBMC Analysis for Gene Expression:

Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from

whole blood samples collected from patients.[5]

RNA Extraction and ddPCR: Total RNA is extracted from the PBMCs. The expression

levels of MDM2 and p21 mRNA, both transcriptional targets of p53, are quantified using

a high-sensitivity, probe-based Droplet Digital PCR (ddPCR) technology.[5]

Signaling Pathways and Experimental Workflows
The mechanism of action of ASTX295 is centered on the reactivation of the p53 tumor

suppressor pathway. The following diagrams, generated using the DOT language for Graphviz,

illustrate the core signaling pathway and a typical experimental workflow for evaluating the

pharmacodynamics of ASTX295.
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Caption: Mechanism of action of ASTX295 in reactivating the p53 pathway.
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Caption: Workflow for preclinical and clinical pharmacodynamic evaluation of ASTX295.

In conclusion, the early phase trials of ASTX295 have provided compelling evidence of its

intended pharmacodynamic effects. The drug potently inhibits the MDM2-p53 interaction,

leading to the activation of the p53 pathway and subsequent anti-tumor activity in preclinical

models. These findings are supported by clinical data demonstrating target engagement and

modulation of downstream biomarkers in patients. The favorable pharmacokinetic profile and

preliminary signs of efficacy, particularly in MDM2-amplified tumors, underscore the therapeutic

potential of ASTX295. Further clinical development will be crucial to fully elucidate its role in the

treatment of cancers with wild-type TP53.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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